![molecular formula C26H19Br2N B12576149 N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine CAS No. 569649-31-6](/img/structure/B12576149.png)
N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms and an ethenyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,4’-dibromobiphenyl.
Amination: The dibrominated biphenyl is then reacted with aniline in the presence of a base such as sodium hydroxide to form N,N-bis(4-bromophenyl)-4,4’-diaminobiphenyl.
Ethenylation: Finally, the diamine is subjected to a Heck reaction with an ethenyl halide in the presence of a palladium catalyst to introduce the ethenyl group, yielding the target compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms or the ethenyl group, resulting in debromination or hydrogenation products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions .
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry:
Mechanism of Action
The mechanism by which N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the ethenyl group influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry .
Comparison with Similar Compounds
- N,N-Bis(4-bromophenyl)benzidine
- Bis(4-bromophenyl)amine
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl
Comparison:
- N,N-Bis(4-bromophenyl)-4’-ethenyl[1,1’-biphenyl]-4-amine is unique due to the presence of the ethenyl group, which imparts distinct electronic properties compared to its analogs.
- N,N-Bis(4-bromophenyl)benzidine lacks the ethenyl group, making it less suitable for applications requiring conjugated systems.
- Bis(4-bromophenyl)amine has a simpler structure and different reactivity profile.
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl is structurally similar but lacks the ethenyl group, affecting its electronic and optical properties .
Properties
CAS No. |
569649-31-6 |
|---|---|
Molecular Formula |
C26H19Br2N |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
N,N-bis(4-bromophenyl)-4-(4-ethenylphenyl)aniline |
InChI |
InChI=1S/C26H19Br2N/c1-2-19-3-5-20(6-4-19)21-7-13-24(14-8-21)29(25-15-9-22(27)10-16-25)26-17-11-23(28)12-18-26/h2-18H,1H2 |
InChI Key |
FRFZXDBFDODTTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


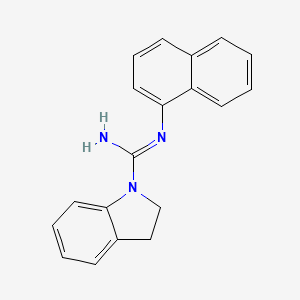
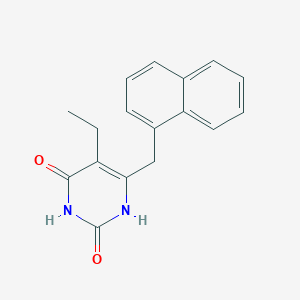
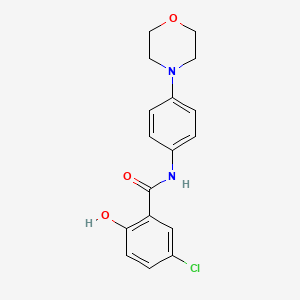
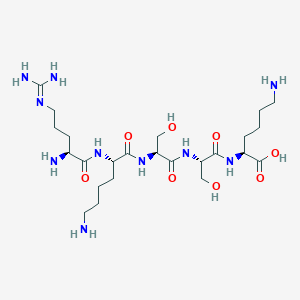
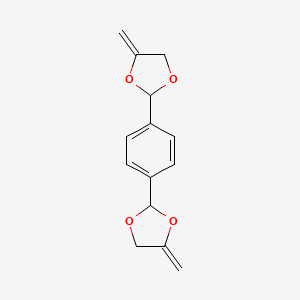
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)



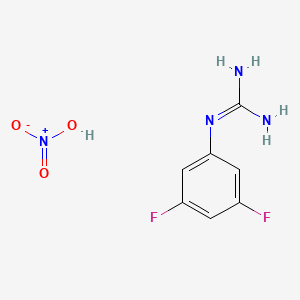
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

